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Diisopropoxydichlorotitanium

Cat. No.: B8072339
M. Wt: 236.94 g/mol
InChI Key: LTEDQKPGOZDGRZ-UHFFFAOYSA-L
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Description

Overview of Key Research Domains

The application of Diisopropoxydichlorotitanium is primarily concentrated in two major areas: catalysis and materials science. In catalysis, it is instrumental in both polymerization and asymmetric synthesis. Its role as a precursor is fundamental in materials science for the generation of titanium-based materials. cymitquimica.com These domains leverage the compound's unique chemical reactivity, which is imparted by the combination of alkoxy and halide ligands attached to the central titanium atom.

The presence of chloride atoms makes the compound a useful Lewis acid and a reactive starting material, while the isopropoxy groups can be substituted in alcohol exchange reactions, allowing for the attachment of more complex chiral or functional ligands. cymitquimica.comchemicalbook.com This dual reactivity is the foundation of its utility.

Interactive Table 1: Key Research Domains for this compound

Research DomainSpecific ApplicationRole of this compound
Catalysis Polymerization of OlefinsComponent of Ziegler-Natta type catalyst systems for producing polyolefins like polyethylene (B3416737) and polypropylene.
Catalysis Asymmetric SynthesisPre-catalyst for forming chiral titanium complexes, which then catalyze reactions to produce specific enantiomers of complex molecules. chemicalbook.comoup.com
Materials Science Precursor ChemistryStarting material for the synthesis of titanium-containing materials, such as oxides or composite powders. cymitquimica.com

Historical Context and Evolution of Academic Inquiry

Academic and industrial inquiry into this compound can be traced back several decades, with early interest focused on its application in polymerization. Patents from the mid-1980s list this compound as a component in catalyst systems for the production of polyolefins. In these applications, it was part of a broader family of titanium alkoxides and halides used to control the polymerization of ethylene (B1197577) and other α-olefins.

A significant evolution in its academic inquiry occurred in the early 1990s with its adoption in the field of asymmetric catalysis. Researchers demonstrated that this compound could serve as an ideal starting material for the in-situ preparation of more complex chiral catalysts. chemicalbook.comoup.com A common preparative method involves the reaction of titanium tetraisopropoxide with titanium tetrachloride in a solvent like hexane (B92381). ethz.ch Another described method is the reaction between a titanium tetrahalide (like titanium tetrachloride) and tetraisopropoxytitanium in hexane to form crystalline this compound, which is then dissolved in a solvent such as toluene (B28343) for use. This evolution marked a shift from its use in producing bulk polymers to its application in the synthesis of high-value, optically active compounds for the pharmaceutical and fine chemical industries. chemicalbook.com

Contemporary Significance in Synthetic Chemistry and Materials Science

In contemporary synthetic chemistry , the significance of this compound lies in its role as a readily available precursor for sophisticated chiral Lewis acid catalysts. chemicalbook.com It is frequently used to generate chiral titanium complexes, such as those with binaphthol or TADDOL-derived ligands. chemicalbook.comoup.com These complexes are highly effective in promoting enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and the synthesis of optically active dihydropyran derivatives. chemicalbook.com The ability to generate a specific stereoisomer of a target molecule is of paramount importance in the development of modern pharmaceuticals and agrochemicals.

In materials science , the compound is recognized as a valuable chemical precursor for creating titanium-based materials with precisely controlled properties. cymitquimica.com The field of materials chemistry increasingly relies on bottom-up synthesis approaches where the molecular identity of the precursor directly influences the structure and function of the final material. cymitquimica.com By using well-defined precursors like this compound, scientists can synthesize composite powders, thin films, and nanostructured materials where the distribution of titanium is uniform at the molecular level, leading to enhanced performance characteristics.

Interactive Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₁₄Cl₂O₂Ti cymitquimica.com
Molecular Weight 236.95 g/mol cymitquimica.com
CAS Number 762-99-2 cymitquimica.comchemical-suppliers.eu
Synonyms Dichlorobis(isopropoxy)titanium, Diisopropoxytitanium dichloride, Titanium dichloride diisopropoxide cymitquimica.com
Appearance Varies; can be a solution or solid depending on preparation and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2O2Ti B8072339 Diisopropoxydichlorotitanium

Properties

IUPAC Name

propan-2-olate;titanium(4+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O.2ClH.Ti/c2*1-3(2)4;;;/h2*3H,1-2H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDQKPGOZDGRZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].[Cl-].[Cl-].[Ti+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2O2Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997544
Record name Titanium(4+) chloride propan-2-olate (1/2/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-99-2
Record name (T-4)-Dichlorobis(2-propanolato)titanium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium(4+) chloride propan-2-olate (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Diisopropoxydichlorotitanium

Established Synthetic Routes and Reaction Conditions

The most common and well-established methods for synthesizing diisopropoxydichlorotitanium involve ligand exchange reactions using readily available titanium precursors.

The primary route to this compound is the comproportionation (or redistribution) reaction involving titanium tetrachloride and titanium tetraisopropoxide. This reaction relies on the exchange of chloride and isopropoxide ligands on the titanium center to form the mixed-ligand product.

TiCl₄ + Ti(O-i-Pr)₄ → 2 TiCl₂(O-i-Pr)₂

To achieve the desired product, a precise 1:1 molar ratio of the reactants is crucial. The reaction is typically carried out in an inert solvent, such as a hydrocarbon (e.g., hexane (B92381), toluene) or a chlorinated solvent, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive reactants and product. The reaction is generally exothermic and proceeds readily at or below room temperature.

Parameter Condition Purpose
Reactants Titanium tetrachloride (TiCl₄), Titanium tetraisopropoxide (Ti(O-i-Pr)₄)Provide the chloride and isopropoxide ligands.
Stoichiometry 1:1 molar ratioTo favor the formation of the dichlorinated product.
Solvent Aprotic, non-coordinating (e.g., hexane, toluene)To dissolve reactants and facilitate the reaction.
Atmosphere Inert (Nitrogen, Argon)To prevent hydrolysis by atmospheric moisture.
Temperature 0°C to room temperatureTo control the exothermic reaction.

This is an interactive table. You can sort and filter the data.

Achieving high purity is essential for many applications, particularly in catalysis and materials science. The primary challenge in the synthesis of this compound is preventing the formation of other mixed-ligand species, such as TiCl(O-i-Pr)₃ and TiCl₃(O-i-Pr), which arise from incomplete or disproportionation reactions.

Several strategies are employed to obtain high-purity samples:

Stoichiometric Control: Precise addition of reactants is the first and most critical step. Any deviation from the 1:1 ratio will result in a mixture of products.

Vacuum Distillation: this compound is a liquid or low-melting solid, and purification can often be achieved by fractional distillation under reduced pressure. This method effectively separates it from less volatile starting materials or more volatile byproducts.

In Situ Preparation: For many applications, the compound is prepared in situ, meaning it is generated in the reaction vessel and used immediately without isolation. google.com This approach is particularly useful for catalytic processes where the presence of purification byproducts might not interfere, and it avoids potential degradation or contamination during a separate purification step. google.com

Advanced Precursor Engineering and Preparation Techniques

Modern synthetic chemistry focuses on tailoring precursors for specific outcomes. This involves rational design and controlled synthesis to create titanium compounds with precisely tuned properties.

The rational design of titanium precursors like this compound involves the deliberate selection of ligands to control the electronic and steric environment of the titanium center. The combination of a bulky, electron-donating isopropoxide group and an electron-withdrawing chloride atom creates a unique reactivity profile.

Key design considerations include:

Reactivity Tuning: The number of chloride atoms directly influences the Lewis acidity of the titanium center. Increasing the number of chlorine atoms increases the acidity, which can affect catalytic activity. nih.gov

Stability and Volatility: The choice of the alkoxide group impacts the precursor's thermal stability and volatility, which are critical parameters for its use in deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). mocvd-precursor-encyclopedia.de While primary and secondary alkoxides like isopropoxide offer good volatility, they have lower thermal decomposition temperatures compared to more complex, engineered ligands. mocvd-precursor-encyclopedia.de

Solubility: The organic nature of the isopropoxide ligands ensures good solubility in common organic solvents, facilitating its use in solution-based processes.

The synthesis of this compound can be controlled to optimize its performance in specific applications.

Polymerization Catalysis: Titanium alkoxides are effective initiators for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. nih.gov Research has shown that as the number of chlorine atoms increases in the TiClₓ(O-i-Pr)₄₋ₓ series, there is a tendency toward the formation of heterotactic-biased poly(rac-LA). nih.gov This demonstrates how controlled synthesis of a specific compound like this compound allows for fine-tuning of the resulting polymer's microstructure. The alkoxide substituent on the titanium atom acts as the initiator in these controlled polymerizations. nih.gov

Materials Deposition: As a heteroleptic precursor, this compound can be used in MOCVD or ALD to grow titanium-containing thin films, such as titanium dioxide (TiO₂). The presence of both halide and alkoxide ligands can influence the deposition temperature and growth mechanism. The chloride ligands can lead to different surface reactions compared to a homoleptic precursor like titanium tetraisopropoxide, potentially offering a wider processing window or different film properties.

Mechanistic Aspects of Compound Formation and Stability

The formation of this compound via the redistribution reaction is governed by a dynamic equilibrium. The reaction likely proceeds through a bridged-dimer intermediate where the chloride and isopropoxide ligands can be exchanged between the titanium centers.

This equilibrium, often referred to as a Schlenk-type equilibrium, means that a sample of this compound in solution will exist in equilibrium with the other possible mixed-ligand species (TiCl₄, TiCl₃(O-i-Pr), TiCl(O-i-Pr)₃, and Ti(O-i-Pr)₄).

Stability:

Thermodynamic Stability: The stability of the compound is dictated by the thermodynamics of this ligand exchange. While the 1:1 reaction favors the formation of TiCl₂(O-i-Pr)₂, the other species are always present to some extent in solution.

Hydrolytic Instability: Like most titanium alkoxides and halides, this compound is extremely sensitive to moisture. Hydrolysis leads to the formation of titanium-oxo species and the release of isopropanol (B130326) and hydrochloric acid. This necessitates handling the compound under strictly anhydrous and inert conditions.

Thermal Stability: The compound has limited thermal stability and will disproportionate into the other mixed-ligand species upon heating, which is a key consideration during purification by distillation.

Catalytic Applications and Mechanisms of Diisopropoxydichlorotitanium

The chemical compound diisopropoxydichlorotitanium serves as a notable precursor in the field of coordination polymerization, particularly for olefins. As a titanium(IV) compound featuring both halide and alkoxide ligands, its behavior in catalytic systems provides a bridge between the classic titanium tetrachloride catalysts and more sterically modified systems. Its primary application lies within the domain of olefin polymerization, where it functions as a component of Ziegler-Natta type catalytic systems.

Coordination Chemistry and Reactivity of Diisopropoxydichlorotitanium Complexes

Structural Elucidation of Coordination Environments

The determination of the precise arrangement of ligands around the central titanium atom in diisopropoxydichlorotitanium and its derivatives is fundamental to understanding their chemical behavior. X-ray crystallography is a primary tool for providing detailed structural information on these complexes in the solid state. nih.govmdpi.comfrontiersin.org

In many titanium(IV) compounds, the metal center adopts an octahedral coordination geometry. wikipedia.org However, the specific geometry can be influenced by the steric and electronic properties of the ligands involved. For related titanium(IV)-alkoxide complexes, crystal structure analysis has revealed the formation of dimeric species. For instance, certain complexes crystallize with a Ti₂O₂ core, where each titanium ion coordinates to two isopropoxy groups and two bridging ligands, resulting in a distorted square pyramidal coordination polyhedron. nih.gov

The analysis of monocyclopentadienyl alkoxo titanium dichloride complexes, which share similarities with this compound, shows a pseudo-tetrahedral environment around the titanium atom in monomeric forms. researchgate.net Dimeric structures of related aryloxide compounds can feature a [Ti{μ-Cl}₂Ti] core, where the geometry is an edge-shared bis(tetrahedral) arrangement. researchgate.net The precise bond lengths and angles are critical in defining the coordination sphere, with Ti-Cl distances and Ti-O-C angles providing insight into the nature of the bonding. db-thueringen.de For example, in one aryloxide derivative, the Ti-O-C angle of 151.31(14)° suggests significant multiple bond character for the Ti-aryloxide bond. researchgate.net

ParameterValueReference
Coordination GeometryDistorted Tetrahedral researchgate.net
Ti-O Bond DistanceVaries researchgate.net
Ti-Cl Bond DistanceVaries researchgate.net
Ti-O-C Angle151.31(14)° researchgate.net

These structural studies, often combining X-ray diffraction with techniques like solid-state NMR and DFT calculations, are crucial for accurately defining complex molecular structures, especially when single crystals are difficult to obtain. rsc.org

Ligand Exchange Dynamics and Kinetics

The substitution of ligands in a coordination complex is a fundamental reaction that dictates its reactivity. solubilityofthings.com Ligand exchange kinetics for titanium(IV) complexes can be investigated using techniques such as NMR spectroscopy to understand the mechanisms and rates of these processes. nsf.govnih.gov The exchange can proceed through different pathways, including dissociative mechanisms where a ligand first detaches from the metal center. libretexts.org

For related titanium(IV) alkoxide dithiocarbamate complexes, NMR studies have shown that different coordination environments are in rapid exchange in solution. nih.gov The diisopropoxy-bis(dithiocarbamato) analogues, which are closely related to the subject compound, were found to be unstable and slowly transformed into more stable tris species, indicating a dynamic ligand exchange process. nih.gov

The kinetics of ligand substitution can be quantified by determining rate constants. nih.gov These rates are influenced by the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ligands that remain coordinated to the metal center. solubilityofthings.com For instance, the release of chloride ligands from a metal complex can be a key step, with measurable rate constants for the dissociation of the first and second chloride ions. nih.gov While specific rate constants for this compound were not detailed in the provided search results, the general principles of ligand exchange kinetics are well-established. solubilityofthings.comlibretexts.org

Solution-Phase Behavior and Speciation

The behavior of this compound in solution is complex, often involving equilibria between monomeric, dimeric, and higher oligomeric forms. This process of speciation is critical as the reactivity of the complex can depend on the specific species present in the solution. mdpi.com Titanium alkoxides, in general, are known to form aggregates, and the specific species present can be influenced by the solvent, concentration, and temperature. wikipedia.org

Studies on analogous diisopropoxy-bis(dithiocarbamato)titanium(IV) complexes have shown that they exist in a slow equilibrium with the more stable tris species in solution. nih.gov This demonstrates that even in the presence of other ligands, the diisopropoxy titanium moiety is subject to speciation and rearrangement.

Solution NMR is a powerful technique for studying the speciation of metal complexes. nsf.gov By analyzing chemical shifts and line broadening, it is possible to identify different species in equilibrium and, in some cases, to quantify their relative concentrations. nsf.govnih.gov For example, ⁸⁹Y NMR has been used to probe the speciation of yttrium complexes with various ligands in solution. nsf.gov Similar methodologies can be applied to titanium complexes to understand their solution-phase behavior.

Coordination Isomerism in Titanium Complexes

Coordination isomerism is a significant feature of titanium chemistry, particularly in hexacoordinate complexes. db-thueringen.de Titanium(IV) complexes with certain ligand sets can exist as different geometric isomers, such as cis and trans arrangements of ligands. db-thueringen.de

In studies of Ti(IV) complexes with tetradentate ONNO-Schiff base ligands, a coexistence of cis-β and trans isomers has been observed in solution. db-thueringen.de Quantum chemical calculations have shown that the energy difference between these isomers can be very small, allowing for their interconversion. db-thueringen.de The flexibility of the ligand backbone plays a crucial role; more flexible ligands can permit the formation of multiple isomers, while rigid ligands may favor a single geometry. db-thueringen.de For example, the exchange of halide ions for alkoxides in a related system led to the crystallization of a cis-α isomer. db-thueringen.de

Titanium alkoxides can also form isomeric trimeric clusters in the liquid state. researchgate.net DFT calculations have identified multiple stable isomers for Ti₃(OR)₁₂ cores, with coordination numbers for the titanium atoms being either five or six. researchgate.net The relative stability of these isomers can depend on the nature of the alkoxide group. researchgate.net This highlights the potential for complex isomeric equilibria in solutions of compounds like this compound.

Table 2: Isomer Types in Hexacoordinate Titanium(IV) Complexes

Isomer TypeDescriptionDonor Atom Arrangement
transAll donor atoms are bonded meridionally.Meridional
cis-αThe two NNO donor sites exhibit a facial arrangement.Facial
cis-βOne NNO pocket shows facial, the other meridional coordination.Facial & Meridional

Source: Based on descriptions for ONNO ligands. db-thueringen.de

Factors Influencing Complex Stability and Lability

The stability and lability of this compound complexes are governed by a combination of thermodynamic and kinetic factors. Stability relates to the thermodynamics of the metal-ligand bond (Gibbs free energy of formation), while lability refers to the kinetics of ligand substitution. blopig.comunizar.es

Thermodynamic Factors:

Enthalpy (ΔH): The strength of the bonds between titanium and its ligands is a primary determinant of stability. Stronger bonds lead to a more negative enthalpy of binding. nih.gov An enthalpically driven binding indicates that the complex establishes strong interactions. unizar.es

Entropy (ΔS): The change in disorder upon complex formation also plays a crucial role. The chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands, is largely an entropic effect. libretexts.org Conversely, the loss of rotational freedom when a ligand binds results in an entropic penalty. blopig.com

Kinetic Factors (Lability):

Steric Effects: The presence of bulky ligands can destabilize the ground state of a complex, increasing the rate of dissociative ligand substitution. libretexts.org This relieves steric congestion.

Electronic Effects: The electron-donating or -withdrawing nature of ligands can influence the charge on the metal center, affecting the strength of the bonds to other ligands and thus influencing substitution rates. solubilityofthings.com

Chelation: Chelation generally reduces lability and increases the stability of a complex, making it less prone to dissociation. libretexts.org

Advanced Materials Synthesis Via Diisopropoxydichlorotitanium Precursors

Sol-Gel Processing for Metal Oxide Formation (e.g., TiO₂)

The sol-gel process is a wet-chemical technique widely used for the fabrication of metal oxides from molecular precursors. researchgate.net It involves the conversion of precursors into a colloidal solution (sol) and subsequent gelation to form a solid network (gel). For titanium dioxide (TiO₂) synthesis, this typically involves the hydrolysis and condensation of a titanium precursor.

When diisopropoxydichlorotitanium is used, the process is nuanced. The titanium-chlorine (Ti-Cl) bonds are significantly more labile and reactive towards water than the titanium-isopropoxide (Ti-OⁱPr) bonds. This allows for a stepwise hydrolysis and condensation process. The initial stages are dominated by the rapid reaction of the chloro ligands, which can be carefully controlled by limiting the amount of water. This is followed by the slower hydrolysis of the isopropoxy groups. This differential reactivity provides a powerful tool to manipulate the kinetics of the sol-gel process, influencing the structure and properties of the resulting titania network.

Research findings indicate that the choice of precursor and processing parameters are critical in determining the final characteristics of the TiO₂ material, such as its crystalline phase (anatase, rutile, or brookite), particle size, and surface area. researchgate.netmdpi.com For instance, acid catalysts can modify the hydrolysis and condensation rates, while post-synthesis thermal treatment (calcination) is often required to induce crystallization and remove residual organics. chalcogen.ro The use of a mixed-ligand precursor like this compound can lead to well-crystallized anatase phases at lower temperatures compared to tetra-alkoxides alone. mdpi.com

Table 1: Influence of Precursor and Sol-Gel Parameters on TiO₂ Properties

Precursor Key Parameter Resulting Crystalline Phase Average Crystallite/Particle Size (nm)
Titanium Isopropoxide Calcination at 500 °C Anatase 18-20
Titanium Isopropoxide HCl catalyst, calcination at 400-500 °C Anatase 10-15
Titanium Butoxide n-butanol/HCl solvent, calcination at 500 °C Anatase ~25
This compound Non-hydrolytic route (reaction with ether) Anatase (before calcination) Aggregates of ~10 nm particles

Fabrication of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites at the molecular or nanoscale level, combining the properties of both organic and inorganic components to create new materials with synergistic characteristics. ucla.edumdpi.com These materials can exhibit, for example, the mechanical strength and thermal stability of an inorganic oxide alongside the flexibility and processability of an organic polymer.

This compound is an excellent precursor for creating covalently linked hybrid materials. The reactive sites on the titanium center (both chloro and isopropoxy groups) can form stable bonds with functional groups on organic molecules, such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. This allows organic polymers or molecules to be directly incorporated into the inorganic titanium-oxo network as it forms during the sol-gel process. nanomol.es

This co-condensation approach ensures a homogeneous distribution of the organic and inorganic phases, preventing macroscopic phase separation. The choice of the organic component is crucial for tailoring the final properties of the hybrid material. For example, incorporating polymers like cellulose (B213188) can introduce biocompatibility and specific mechanical properties, while integrating dye molecules can impart photoactive characteristics. nih.govresearchgate.net The resulting materials have applications in fields ranging from biomedicine to optoelectronics. duke.edumdpi.com

Table 2: Examples of Titania-Based Hybrid Organic-Inorganic Materials

Organic Component Linkage Chemistry Key Property Enhancement Potential Application
Cellulose Derivatives Condensation with hydroxyl groups Mechanical strength, biocompatibility Biomedical scaffolds, sustainable composites nih.gov
Polyvinylpyrrolidone (PVP) Coordination or hydrogen bonding Increased film-forming ability, crack prevention Optical coatings, drug delivery
Thiazole Dyes Covalent bonding via functional groups Photochromism, modified optical absorption Smart windows, sensors researchgate.net
Polystyrene (PS) In-situ polymerization in polymer matrix Tunable filler morphology, improved mechanical properties Reinforced polymer nanocomposites mdpi.com

Controlled Morphological Control in Material Architectures

The morphology of a material—its size, shape, and dimensionality—has a profound impact on its physical and chemical properties. Controlling the architecture of titania-based materials at the nanoscale (e.g., producing nanoparticles, nanorods, nanotubes, or porous films) is essential for optimizing their performance in applications such as catalysis, energy storage, and sensing. researchgate.netmdpi.com

The use of this compound offers specific advantages for morphological control due to the tunable kinetics it affords. The differential hydrolysis rates of the chloro and isopropoxy ligands can be exploited to direct the anisotropic growth of crystals. researchgate.net By carefully controlling synthesis parameters such as solvent composition, reactant concentrations, temperature, and the presence of surfactants or templates, it is possible to guide the formation of specific nanostructures. nih.govresearchgate.net

For example, performing the synthesis in a highly viscous medium or in the presence of structure-directing agents like long-chain amines or block copolymers can template the growth of the inorganic network into ordered structures. mdpi.comresearchgate.net Similarly, adjusting the solvent system can influence the aggregation of primary nanoparticles, leading to different hierarchical structures, from dense films to highly porous aerogels. mdpi.com Ligands and organic acids can also be used to passivate specific crystal facets, promoting growth in a particular direction to form one-dimensional structures like rods or wires. nih.gov This level of control is key to designing materials with optimized architectures for advanced applications. liverpool.ac.uk

Table 3: Morphological Control of Titania Nanostructures

Target Morphology Synthesis Parameter Modified Role of the Parameter Resulting Dimensions/Features
Nanoparticles Control of water/precursor ratio, pH Regulates nucleation and growth rate 5-100 nm spheres mdpi.comatlantis-press.com
Nanorods/Nanowires Use of capping agents (e.g., oleylamine) Passivates specific crystal facets, promoting 1D growth Diameters 5-50 nm, lengths >1 µm nih.gov
Nanotubes Hydrothermal treatment in concentrated NaOH Alkali treatment of TiO₂ particles causes exfoliation and rolling Inner diameters 5-10 nm, lengths 100-1000 nm
Mesoporous Films Use of surfactant or block copolymer templates Creates micelles that act as templates for pore formation Pore sizes 2-50 nm, high surface area nanomol.es

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. mdpi.comwhiterose.ac.uk For titanium-based catalysts, DFT calculations are instrumental in mapping out potential reaction pathways, identifying transition states, and determining the activation energies associated with each step. researchgate.netmdpi.comnih.gov This allows researchers to understand the feasibility and kinetics of a proposed mechanism.

DFT studies on systems analogous to diisopropoxydichlorotitanium have been used to investigate various reactions, including cycloadditions and polymerization. mdpi.comrsc.org For instance, in polymerization reactions, DFT can be employed to compare the energetics of monomer insertion into the titanium-carbon bond. Calculations can reveal which pathway is more favorable both thermodynamically (based on the energy of products and reactants) and kinetically (based on the energy barrier of the transition state). mdpi.com

Key insights derived from DFT calculations include:

Reaction Pathway Elucidation : DFT can map the potential energy surface of a reaction, revealing the step-by-step transformation from reactants to products through various intermediates and transition states. pku.edu.cnresearchgate.net

Energetics and Feasibility : By calculating the Gibbs free energy changes for each step, DFT can predict the spontaneity and the rate-determining step of a reaction. researchgate.net

Stereoselectivity and Regioselectivity : Theoretical calculations can explain the origin of stereoselectivity in asymmetric catalysis by comparing the energy barriers of transition states leading to different stereoisomers. rsc.org

Ligand Effects : DFT helps in understanding how different ligands attached to the titanium center influence the catalyst's electronic properties and, consequently, its reactivity and selectivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Energy Barriers for Ethylene (B1197577) Insertion into Different Titanium Catalyst Systems.
Catalyst SystemReaction PathwayActivation Energy (kcal/mol)
Ti-H (Standard Ligand)Ethylene Insertion27.6 mdpi.com
Ti-B (B(C6F5)3 as Ligand)Ethylene Insertion12.8 mdpi.com
Ti-H (Standard Ligand)1-Hexene Insertion (2,1)25.5 mdpi.com
Ti-B (B(C6F5)3 as Ligand)1-Hexene Insertion (2,1)10.3 mdpi.com

This table illustrates how DFT can be used to compare the kinetic favorability of different catalytic systems. The lower activation energies for the Ti-B system suggest that the B(C6F5)3 ligand significantly enhances the catalytic activity for both ethylene and 1-hexene insertion compared to the standard Ti-H catalyst. mdpi.com

Molecular Dynamics (MD) Simulations of Catalyst-Substrate Interactions

While DFT provides a static picture of a reaction at minimum energy points, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the time evolution of catalyst-substrate interactions. mdpi.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the catalyst and substrate molecules move, interact, and change conformation over time. mdpi.com

In the context of a catalyst like this compound, MD simulations can be used to study:

Binding Modes : How a substrate molecule approaches and binds to the titanium catalytic center. nih.gov

Conformational Changes : The dynamic changes in the shape of both the catalyst and the substrate upon binding. These changes can be crucial for the catalytic process. nih.govrsc.org

Diffusion and Transport : The movement of reactants towards the catalyst and products away from it, which can be important in understanding reaction rates in real-world conditions. mdpi.com

Although large-scale MD simulations of reactive processes in organometallic catalysis can be computationally demanding, they provide invaluable insights into the dynamic nature of catalysis that is not accessible through static quantum chemistry calculations alone. nih.govaip.org The combination of MD with quantum mechanics (QM/MM methods) is a powerful approach to study reactions in large, complex systems.

Table 2: Key Parameters Analyzed in MD Simulations of Catalyst-Substrate Interactions.
ParameterDescriptionInsight Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Stability of the catalyst-substrate complex. mdpi.com
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Proximity and coordination of substrate to the catalytic center.
Interaction EnergyCalculates the non-bonded interaction energy (van der Waals, electrostatic) between catalyst and substrate.Strength and nature of the binding interaction. semanticscholar.org
Hydrogen Bond AnalysisIdentifies and tracks the formation and breaking of hydrogen bonds over time.Role of specific interactions in substrate orientation and activation.

Computational Ligand Design and Virtual Screening Approaches

The performance of a metal catalyst is critically dependent on the ligands coordinated to the metal center. bris.ac.ukresearchgate.net Computational chemistry offers a suite of tools for the rational design of new ligands to enhance the activity, selectivity, and stability of catalysts like this compound.

Computational Ligand Design involves creating models that relate the structural and electronic properties of ligands to the catalyst's performance. bris.ac.uknih.gov These properties, often called "descriptors," can be calculated computationally and include:

Steric Descriptors : Quantify the bulkiness of a ligand (e.g., cone angle, percent buried volume).

Electronic Descriptors : Quantify the electron-donating or -withdrawing ability of a ligand (e.g., calculated charges, orbital energies).

By establishing a quantitative structure-activity relationship (QSAR), chemists can predict the performance of a hypothetical new ligand before it is synthesized. bris.ac.uk

Virtual Screening is a powerful technique used to search large databases of existing or virtual compounds to identify those that are likely to be effective ligands. nih.govnih.gov For catalyst design, this involves:

Database Preparation : A large library of potential ligand structures is assembled. semanticscholar.org

Docking : Each ligand is computationally "docked" into the binding site of the titanium catalyst.

Scoring and Ranking : The docked poses are evaluated using a scoring function that estimates the binding affinity. The top-scoring candidates are selected for further investigation or experimental validation. mdpi.comnih.gov

Pharmacophore modeling is another approach where the key spatial arrangement of features necessary for binding (e.g., hydrogen bond donors/acceptors, hydrophobic groups) is defined and used to screen databases for molecules that match these criteria. nih.govresearchgate.net

Table 3: Common Computational Descriptors for Ligand Design.
Descriptor TypeExample DescriptorProperty Measured
StericCone AngleEffective size of the ligand. bris.ac.uk
StericPercent Buried Volume (%Vbur)Space occupied by the ligand in the metal's coordination sphere. scispace.com
ElectronicHOMO/LUMO EnergiesElectron-donating/accepting capability. nih.gov
ElectronicNatural Bond Orbital (NBO) ChargeCalculated partial charge on the donor atom. mdpi.com

Predictive Modeling for Synthesis Pathways and Reactivity

Predictive modeling combines data from experiments and computational studies to build models that can forecast the outcome of chemical reactions or the properties of new compounds. nih.gov For titanium-based catalysis, this approach can guide the discovery of novel catalysts and optimize reaction conditions.

An iterative, data-driven workflow is often employed:

Model Building : An initial model is created using experimental data from a set of known catalysts. This model relates calculated ligand descriptors to an observed outcome, such as catalytic selectivity. nih.gov

In Silico Prediction : The model is used to predict the selectivity of a new set of virtual, unsynthesized catalyst candidates. nih.gov

Experimental Validation : The most promising candidates identified by the model are synthesized and tested experimentally.

Model Refinement : The new experimental data is added to the original dataset, and the predictive model is retrained and improved.

This iterative cycle of prediction and experimentation can significantly accelerate the discovery of highly effective catalysts. For example, a data-driven modeling approach was used to improve the catalytic selectivity of a titanium-catalyzed pyrrole synthesis from a statistical mixture to over 90% in just three generations of this workflow. nih.gov These models can also help uncover the underlying factors controlling reactivity, such as the discovery that ligand lability played a crucial role in the selectivity of the aforementioned pyrrole synthesis. nih.gov By understanding these relationships, chemists can more effectively design new catalysts and predict the pathways of unknown reactions. researchgate.net

Advanced Analytical Techniques for Characterization in Research

In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are indispensable for observing chemical reactions as they occur in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This allows for the determination of reaction kinetics and the identification of transient species that might be missed by conventional offline analysis.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving diisopropoxydichlorotitanium. mdpi.comnih.gov By immersing an ATR probe directly into the reaction mixture, changes in the vibrational spectra of functional groups can be tracked over time. mdpi.com For instance, in an esterification reaction catalyzed by a titanium complex, the decrease in the intensity of the O-H stretching band of the alcohol and the carboxylic acid, along with the simultaneous increase in the C=O stretching band of the ester product, can be continuously monitored. youtube.com This provides a detailed kinetic profile of the reaction. The high sensitivity of FTIR also allows for the detection of low-concentration intermediates that may be critical to the catalytic cycle. nih.gov

Raman Spectroscopy: In-situ Raman spectroscopy offers complementary information to FTIR, particularly for symmetric bonds and bonds involving heavy atoms. It is well-suited for studying the structure of catalysts and their transformations under reaction conditions. lehigh.edu For titanium-based catalysts, Raman spectroscopy can provide information on the nature of the titanium-oxygen bonds and how they change upon coordination with substrates. researchgate.net In polymerization reactions, for example, the consumption of the monomer's C=C double bond can be monitored by the decrease in its characteristic Raman signal, while the formation of the polymer backbone can be observed through the appearance of new vibrational modes. unito.it The ability to use fiber-optic probes allows for flexible integration into various reactor setups.

The data below illustrates the type of information that can be obtained from in-situ spectroscopic monitoring of a hypothetical reaction catalyzed by this compound.

TechniqueObserved Species/BondWavenumber (cm-1)Observation Over TimeKinetic/Mechanistic Insight
In-Situ ATR-FTIRAlcohol O-H Stretch~3300Decreasing intensityRate of reactant consumption
Ester C=O Stretch~1740Increasing intensityRate of product formation
In-Situ RamanMonomer C=C Stretch~1640Decreasing intensityRate of polymerization
Ti-O-C Stretch (intermediate)~600-800Transient appearance and disappearanceIdentification of catalytic intermediate

High-Resolution Structural Analysis of Catalytic Intermediates

Understanding the precise three-dimensional structure of catalytic intermediates is crucial for elucidating reaction mechanisms at a molecular level. While these species are often transient and difficult to isolate, several high-resolution techniques can provide detailed structural information.

X-ray Absorption Spectroscopy (XAS): XAS, encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic and electronic structure of a specific element, such as titanium, within a catalyst. rsc.orgmdpi.comresearchgate.net It does not require crystalline samples, making it ideal for studying amorphous materials or species in solution. escholarship.org XANES provides information about the oxidation state and coordination geometry of the titanium center, while EXAFS yields precise data on the bond distances and coordination numbers of the neighboring atoms. acs.orgspring8.or.jp For instance, XAS could be used to follow the changes in the titanium coordination sphere as reactants bind and products are released during a catalytic cycle. osti.gov

Cryo-crystallography: For reactions where intermediates can be trapped at low temperatures, single-crystal X-ray diffraction at cryogenic temperatures can provide an unambiguous determination of their solid-state structure. rsc.org This technique can yield highly detailed information, including precise bond lengths and angles, which can be used to validate proposed mechanistic pathways. While challenging, the successful crystallization and structural solution of a catalytic intermediate provides invaluable insight.

The following table summarizes the type of structural information that can be obtained for a hypothetical titanium-based catalytic intermediate using these advanced techniques.

TechniqueStructural ParameterInformation ObtainedExample Finding
X-ray Absorption Spectroscopy (XAS)Oxidation State (from XANES)Electronic state of the titanium centerConfirmation of Ti(IV) throughout the catalytic cycle
Coordination Number (from EXAFS)Number of atoms bonded to titaniumIncrease from 4 to 6 upon substrate binding
Bond Distances (from EXAFS)Precise lengths of Ti-O and Ti-Cl bondsElongation of a Ti-O bond upon product formation
Cryo-crystallographyMolecular Geometry3D arrangement of atoms in the intermediateDistorted octahedral geometry of the active species
Bond AnglesAngles between bonds in the coordination sphereEvidence for steric strain in the intermediate

Chromatographic Methods for Product and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their definitive identification. In reactions catalyzed by this compound, GC-MS would be used to analyze the formation of products such as esters or polymers, as well as any volatile by-products.

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally sensitive compounds, HPLC is the separation technique of choice. The mixture is passed through a column packed with a stationary phase under high pressure, and separation is achieved based on the differential interactions of the components with the stationary and mobile phases. HPLC can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), for identification and quantification. This would be particularly useful for analyzing larger molecules or polar products that are not amenable to GC analysis.

The following table provides a hypothetical example of a product analysis for a reaction catalyzed by this compound.

TechniqueAnalyteRetention Time (min)Quantification (Area %)Identification Method
GC-MSStarting Material A5.210.5Mass Spectrum Match
Desired Product B8.785.3Mass Spectrum Match
By-product C6.14.2Mass Spectrum Match
HPLCNon-volatile Product D12.492.1Comparison with Standard
Catalyst Residue3.5< 0.1UV-Vis Spectrum

Mass Spectrometry in Mechanistic Studies and Compound Identification

Mass spectrometry is a powerful tool for identifying compounds and elucidating reaction mechanisms by providing information about the mass-to-charge ratio of ions. rsc.org Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for studying organometallic complexes and reaction intermediates in solution. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. researchgate.net This makes it ideal for the direct observation of charged intermediates in a catalytic reaction. acs.org By analyzing the reaction mixture at different time points, it is possible to identify key titanium-containing species and track their evolution throughout the reaction. Tandem mass spectrometry (MS/MS) can be used to fragment these ions, providing further structural information and helping to elucidate their connectivity. For example, ESI-MS could be used to detect a cationic titanium-substrate adduct, providing direct evidence for a proposed mechanistic step.

The table below illustrates the potential application of ESI-MS in identifying intermediates in a reaction involving this compound.

Proposed IntermediateExpected m/zMS/MS Fragmentation PatternMechanistic Significance
[Ti(OiPr)2Cl(Substrate)]+Calculated based on substrate massLoss of substrate, loss of isopropoxy groupConfirms substrate coordination to the titanium center
[Ti(OiPr)2(Product)]+Calculated based on product massLoss of productIndicates product remains coordinated before release

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of molecules in solution. uobasrah.edu.iq 1H and 13C NMR are routinely used to characterize organic products, but more advanced NMR techniques can provide detailed insights into the structure and dynamics of the catalyst itself and its interaction with substrates. scielo.brresearchgate.netyoutube.comnih.gov

1H and 13C NMR: These standard NMR techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively. scielo.br For this compound, the 1H NMR spectrum would show signals for the isopropoxy protons, and the 13C NMR would show signals for the isopropoxy carbons. Changes in the chemical shifts of these signals upon addition of a substrate can indicate coordination to the titanium center.

Advanced NMR Techniques: For a deeper understanding of titanium-based catalysts, more specialized NMR techniques can be employed. 47Ti and 49Ti NMR, although challenging due to the quadrupolar nature and low natural abundance of these isotopes, can provide direct information about the local environment of the titanium nucleus. oaepublish.comacs.org 17O NMR can be used to study the nature of the oxygen atoms in the ligands and their interaction with the titanium center. pnnl.gov Probe-assisted NMR, using molecules like trimethylphosphine (B1194731) oxide (TMPO), can be used to characterize the Lewis acidic sites on the surface of titanium-based catalysts. cityu.edu.hk Furthermore, variable-temperature NMR studies can provide information about dynamic processes, such as ligand exchange or fluxional behavior of intermediates.

The following table presents expected NMR data for this compound and how it might change upon substrate coordination.

NucleusSpeciesExpected Chemical Shift (δ, ppm)MultiplicityStructural Insight
1HThis compound~4.5 (CH), ~1.3 (CH3)Septet, DoubletConfirms the presence of isopropoxy groups
+ SubstrateShift in CH and CH3 signalsSeptet, DoubletIndicates coordination of substrate to titanium
13CThis compound~75 (CH), ~25 (CH3)-Confirms the carbon framework of the isopropoxy groups
+ SubstrateShift in CH and CH3 signals-Provides further evidence of substrate coordination
47/49TiThis compoundBroad signal-Directly probes the titanium environment

Future Directions and Emerging Research Avenues

Development of Novel Titanium-Based Catalytic Systems with Enhanced Performance

The development of new and improved catalysts is a cornerstone of chemical innovation. Diisopropoxydichlorotitanium serves as a valuable precursor for novel titanium-based catalytic systems. Research is focused on designing and synthesizing new ligands that can be coordinated with the titanium center. These ligands can be tailored to enhance the catalyst's activity, selectivity, and stability in various chemical transformations.

The design of these novel catalysts often involves the use of redox-active ligands. These ligands can participate in the catalytic cycle by storing and transferring electrons, which can open up new reaction pathways that are not accessible with traditional catalysts. By pairing these redox-active ligands with second- and third-row transition metals like titanium, researchers aim to unlock new reactivity for challenging chemical transformations. emory.edu

One area of focus is the development of catalysts for specific reactions, such as C-H functionalization, which allows for the direct conversion of typically unreactive C-H bonds into more valuable functional groups. This has significant implications for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Below is a table summarizing the goals of developing novel titanium-based catalytic systems from this compound:

Research GoalDesired OutcomePotential Impact
Enhanced Activity Higher reaction rates and turnover numbers.More efficient and cost-effective chemical processes.
Improved Selectivity Preferential formation of the desired product over side products.Reduced waste and purification costs.
Increased Stability Longer catalyst lifetime and resistance to deactivation.More robust and reliable manufacturing processes.

Integration into Flow Chemistry and Continuous Processes

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers numerous advantages over traditional batch methods. These benefits include improved heat and mass transfer, enhanced safety, and the potential for automation and seamless integration of multiple reaction and purification steps. tue.nl The integration of this compound-based catalysts into continuous flow systems is a promising area of research.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for catalytic reactions. beilstein-journals.org By immobilizing a this compound-derived catalyst within a microreactor, it is possible to achieve highly efficient and selective transformations. This approach also facilitates catalyst recovery and reuse, which is a key principle of green chemistry. beilstein-journals.org

The use of flow chemistry can also enable reactions to be carried out under harsh conditions, such as high temperatures and pressures, in a safe and controlled manner. chimia.ch This opens up the possibility of developing new and more efficient synthetic routes that are not feasible in traditional batch reactors.

Recent research has demonstrated the successful use of titanium silicalite (TS-1), a titanium-containing catalyst, in a packed-bed microreactor for the N-oxidation of pyridine derivatives. This continuous flow process proved to be safer, greener, and more efficient than the corresponding batch reaction, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org

Exploration of New Application Domains in Sustainable Chemistry

Sustainable chemistry, also known as green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. utwente.nlpolimi.it this compound is being explored for its potential to contribute to a more sustainable chemical industry.

One key area of research is the use of this compound as a precursor for catalysts that can be used in the conversion of biomass into valuable chemicals and biofuels. rsc.org Biomass is a renewable feedstock that has the potential to replace fossil fuels as a primary source of carbon. Catalysts derived from this compound can play a crucial role in the selective transformation of complex biomass-derived molecules into desired products.

Another emerging application is in the development of sustainable polymers. wiley.com this compound can be used to catalyze polymerization reactions that produce biodegradable or recyclable polymers. This is a critical step towards a circular economy for plastics, where waste is minimized and resources are reused.

The principles of green chemistry are guiding the development of new synthetic methodologies that are more environmentally benign. This includes the use of safer solvents, the reduction of waste, and the design of more energy-efficient processes. nii.ac.jp this compound is a versatile compound that can be utilized in a variety of catalytic processes that align with these principles.

Interdisciplinary Research with Materials Science and Engineering

The interface between chemistry and materials science is a fertile ground for innovation. This compound is a valuable precursor for the synthesis of a wide range of advanced materials with unique properties.

An important area of research is the development of hybrid organic-inorganic materials. duke.edumdpi.comresearchgate.netresearchgate.net These materials combine the properties of both organic and inorganic components, leading to novel functionalities. For example, this compound can be used in sol-gel processes to create hybrid materials with tailored optical, electronic, or catalytic properties.

In the field of polymer science and engineering, this compound can be used as a catalyst or co-catalyst in the synthesis of polymers with specific architectures and properties. This can lead to the development of new materials for a variety of applications, from advanced plastics to biomedical devices.

The table below highlights some of the interdisciplinary research areas involving this compound:

Research AreaApplication of this compoundPotential Outcome
Hybrid Materials Precursor in sol-gel synthesis.Materials with novel optical and electronic properties. mdpi.commdpi.com
Polymer Science Catalyst for polymerization reactions.Polymers with tailored properties for advanced applications.
Nanomaterials Synthesis of titanium dioxide nanoparticles.Materials for photocatalysis, sensors, and energy storage.

Q & A

Q. What are the recommended methods for synthesizing Diisopropoxydichlorotitanium with high purity?

  • Methodological Answer : Synthesis should follow strict stoichiometric control and inert atmosphere protocols (e.g., Schlenk line or glovebox techniques) to prevent hydrolysis or oxidation. A typical approach involves reacting titanium tetrachloride (TiCl₄) with excess isopropanol in anhydrous conditions, followed by fractional distillation under reduced pressure. Characterization via elemental analysis and NMR spectroscopy is critical to confirm purity. Experimental details must be meticulously documented, including reaction temperatures, solvent ratios, and purification steps, to ensure reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ⁴⁷Ti isotopes) is essential for structural elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., Ti-O and Ti-Cl bonds). X-ray Diffraction (XRD) provides crystallographic data, and X-ray Photoelectron Spectroscopy (XPS) confirms oxidation states. For quantitative analysis, Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) ensures accurate metal content determination. Data should be cross-validated using multiple techniques to minimize systematic errors .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Storage must adhere to OSHA guidelines for corrosive and moisture-sensitive compounds. In case of spills, neutralize with dry sand and dispose of via approved hazardous waste channels. Regular risk assessments and Material Safety Data Sheet (MSDS) reviews are mandatory .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in catalytic processes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model molecular orbitals and reaction pathways. Software like Gaussian or ORCA simulates ligand exchange dynamics, while Molecular Dynamics (MD) predicts solvent effects. Validate computational results with experimental kinetic data (e.g., UV-Vis monitoring of catalytic cycles). Cross-disciplinary collaboration with computational chemists ensures robust model parameterization .

Q. What strategies are effective in resolving contradictory data regarding the thermal stability of this compound?

  • Methodological Answer : Employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under controlled atmospheres to isolate decomposition pathways. Statistical tools (e.g., ANOVA) identify outliers in replicate experiments. If inconsistencies persist, review synthetic protocols for trace contaminants (e.g., via GC-MS) or consider alternative characterization methods like Raman spectroscopy. Peer consultation and literature meta-analyses help contextualize findings .

Q. How should researchers design experiments to investigate the ligand exchange kinetics of this compound?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time ligand substitution rates. Design a matrix of variables: temperature (10–50°C), solvent polarity (e.g., toluene vs. THF), and ligand concentration (0.1–1.0 M). Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡). Triplicate runs and control experiments (e.g., blank solvent runs) minimize noise. Data should be reported with error margins and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.